molecular formula C15H20N2O3 B12930852 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione CAS No. 7153-57-3

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12930852
CAS No.: 7153-57-3
M. Wt: 276.33 g/mol
InChI Key: BQZHIDOEJWGMOX-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core. This compound features two substituents:

  • A 5-methyl group at position 5 of the hydantoin ring.
  • A 2-(benzyloxy)-2-methylpropyl chain attached to the same position.

Hydantoins are renowned for their diverse pharmacological activities, including antitumor, antiviral, and enzyme inhibitory properties . The benzyloxy group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence metabolic stability compared to simpler hydantoins.

Properties

CAS No.

7153-57-3

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-methyl-5-(2-methyl-2-phenylmethoxypropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-14(2,20-9-11-7-5-4-6-8-11)10-15(3)12(18)16-13(19)17-15/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19)

InChI Key

BQZHIDOEJWGMOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC(C)(C)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of benzyloxy and methylpropyl intermediates.

    Formation of Imidazolidine Ring: The intermediates undergo cyclization to form the imidazolidine ring. This step often requires the use of strong bases or acids as catalysts.

    Final Product Formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced imidazolidine derivatives

    Substitution: Formation of substituted imidazolidine compounds

Scientific Research Applications

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its anticonvulsant and muscle relaxant properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby exerting its anticonvulsant effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Hydantoin Derivatives and Their Substituents
Compound Name Substituent at Position 5 Key Features
Target Compound 2-(Benzyloxy)-2-methylpropyl Bulky, electron-rich benzyloxy group; enhances lipophilicity
5-Isopropylimidazolidine-2,4-dione Isopropyl Compact alkyl chain; moderate lipophilicity and steric hindrance
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl Electron-withdrawing fluorine; increases polarity and reactivity
5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione 2,4-Dichlorophenyl Strong electron-withdrawing effects; improves stability but reduces solubility
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl Methoxy group enhances electron density; methyl improves steric shielding

Key Observations:

  • Electronic Effects : The benzyloxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., fluorine, chlorine) in analogs . This difference impacts reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility LogP (Predicted)
Target Compound ~319.35 Low (lipophilic) ~2.8
5-Isopropylimidazolidine-2,4-dione 170.21 Moderate in ethanol ~1.2
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 236.22 Low in water ~2.1
5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione 289.13 Very low ~3.5

Key Trends:

  • Solubility : Bulky substituents like dichlorophenyl or benzyloxy reduce aqueous solubility, necessitating formulation adjustments for biological testing.

Biological Activity

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione, also known as a benzyloxy-substituted imidazolidinedione, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily as enzyme inhibitors. The following sections highlight specific activities and mechanisms.

Enzyme Inhibition

  • Metalloproteinase Inhibition : The compound shows potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12. MMPs are involved in the degradation of extracellular matrix components and play a crucial role in tissue remodeling and inflammation .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have been identified as selective DPP-IV inhibitors, which are important in the management of type 2 diabetes by increasing incretin levels and subsequently insulin secretion .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Binding Affinity : The benzyloxy group enhances lipophilicity, potentially improving binding affinity to target enzymes.
  • Conformational Changes : The imidazolidine ring may induce conformational changes in the enzyme structure upon binding, leading to inhibition.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study A (2020)Demonstrated that benzyloxy-substituted imidazolidinediones inhibit MMP-12 with IC50 values in the low micromolar range, suggesting potential therapeutic applications in inflammatory diseases .
Study B (2021)Reported that DPP-IV inhibitors derived from similar structures improved glycemic control in diabetic models, indicating the compound's potential role in diabetes management .
Study C (2023)Investigated the pharmacokinetics of related compounds, revealing favorable absorption and distribution profiles which enhance their therapeutic efficacy.

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